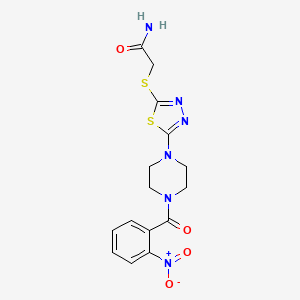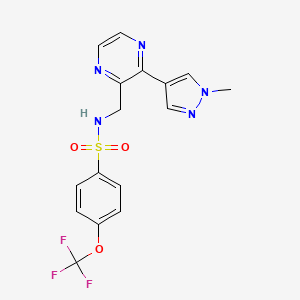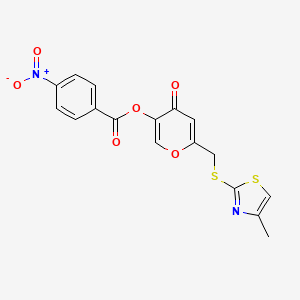![molecular formula C25H24N2OS3 B2530108 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide CAS No. 393837-28-0](/img/structure/B2530108.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements, such as the benzo[d]thiazol and tetrahydrobenzo[b]thiophen moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, biological evaluation, and structural analysis of related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization. For instance, the synthesis of N-phenylbenzothiazol derivatives involves initial reactions with various organic reagents to form the core thiophene structure, which is then further modified . Similarly, the synthesis of benzothiazol-phenol derivatives through a three-component reaction indicates the versatility of thiazole chemistry in creating diverse molecules . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
Structural characterization of related compounds is commonly performed using techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . For example, the conformational features of certain benzothiazol derivatives have been elucidated through single-crystal X-ray studies . The molecular structure of the target compound would likely be analyzed using similar methods to determine its conformation and stereochemistry, which are crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their interactions with various reagents. Cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes have been shown to yield different isomeric products depending on the reaction conditions . This suggests that the target compound may also undergo cycloaddition reactions, potentially leading to a variety of structurally diverse derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents on the benzamide ring affects the modes of supramolecular aggregation and the order-disorder in the crystal lattice . The target compound's properties would be expected to be similarly influenced by its specific functional groups and overall molecular architecture.
Case Studies and Biological Activities
Although the provided papers do not include case studies on the exact compound, they do report on the biological activities of structurally similar molecules. For example, certain benzothiazol derivatives exhibit high-affinity inhibition of kynurenine 3-hydroxylase, which is relevant in the context of neuronal injury . Other derivatives have shown anti-inflammatory, psychotropic, and cytotoxic activities . These findings suggest that the target compound may also possess a range of biological activities, potentially making it a candidate for further pharmacological studies.
科学的研究の応用
Chemical Characterization and Synthesis
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound closely related to the one , was synthesized in high yield through a reaction involving benzo[d]thiazol-2-amine and flurbiprofen. The compound was thoroughly characterized using various spectroscopic methods, ensuring a clear understanding of its structure and properties (Manolov, Ivanov, & Bojilov, 2021).
Structural Analysis
Another study focused on the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which are structurally similar to the compound . These compounds demonstrated order versus disorder phenomena and similar molecular conformations but showcased different modes of supramolecular aggregation, providing insight into the complexity and versatility of such compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Biological Activity
A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and evaluated for their biological activities, including psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro. These compounds showcased sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action, suggesting the potential for therapeutic applications (Zablotskaya et al., 2013).
Antimicrobial and Cytotoxic Activities
In a study synthesizing novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, certain compounds showed significant antibacterial and anticandidal effects against specific pathogens. Additionally, the cytotoxic activity of these compounds was tested against various human leukemia cell lines, displaying significant cytotoxicity against certain cell lines (Dawbaa et al., 2021).
将来の方向性
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS3/c1-16-11-12-18-21(15-16)31-25(23(18)24-26-19-9-5-6-10-20(19)30-24)27-22(28)13-14-29-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXVRMHWRDPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCSC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)